7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound containing a quinoline ring system. It is characterized by the presence of an amino group at the 7th position and a fluorine atom at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be synthesized through several synthetic routes, including the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination . These methods involve the use of specific reagents and conditions to achieve the desired product.
Pictet-Spengler Reaction: This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the quinoline ring system.
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde to form the indole ring, which can then be further functionalized to obtain the desired quinoline derivative.
Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form the desired amine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline ring.
Substitution: The amino and fluorine groups on the quinoline ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom on the quinoline ring contribute to its reactivity and binding affinity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Similar structure with the amino and fluorine groups at different positions.
7-Fluoro-3,4-dihydroquinolin-2-one: Lacks the amino group but has a similar quinoline ring system.
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one: Contains bromine and methoxy groups instead of amino and fluorine
Uniqueness
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is unique due to the specific positioning of the amino and fluorine groups on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGRSEJIKKBLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425704-63-8 |
Source
|
Record name | 7-amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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